molecular formula C10H18ClNO4 B2520400 Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride CAS No. 2375248-07-8

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride

Cat. No.: B2520400
CAS No.: 2375248-07-8
M. Wt: 251.71
InChI Key: ARFAOEDZKFQMMM-SCLLHFNJSA-N
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Description

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate hydrochloride is a pyrrolidine-based compound featuring a stereospecific (3S,4S) configuration and dual ester functionalities. The methoxy-oxoethyl group at position 4 and the acetate moiety at position 3 contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and synthetic applications. Its hydrochloride salt form enhances solubility and stability, which are critical for biological activity .

Properties

IUPAC Name

methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFAOEDZKFQMMM-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC1CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CNC[C@H]1CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a versatile building block in drug development.

Antiviral Agents

Recent studies have highlighted the compound's potential as a scaffold for developing antiviral agents. For instance, research into ketone-based inhibitors has demonstrated that derivatives of similar compounds can effectively inhibit viral proteases, suggesting that methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride may also exhibit similar properties when appropriately modified .

Anticancer Research

The compound has been explored in the context of anticancer therapies. Its ability to interact with specific biological targets makes it a candidate for the development of targeted therapies. For example, studies on antibody-drug conjugates have shown promising results when combined with pyrrolidine-based compounds, indicating potential applications in cancer treatment .

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound is crucial for its application in research.

Synthesis Pathway

The synthesis typically involves the reaction of pyrrolidine derivatives with acetic acid derivatives under controlled conditions to yield the desired methyl ester. The specific conditions can affect the yield and purity of the compound.

Step Reactants Conditions Product
1PyrrolidineAcidic mediumIntermediate
2Acetic acidHeatMethyl ester

Case Studies

Several case studies illustrate the practical applications of this compound in research settings.

Case Study: Antiviral Activity

In a study examining the efficacy of various compounds against SARS-CoV proteases, derivatives similar to this compound showed significant inhibitory effects . This study underscores the compound's potential as a lead structure for antiviral drug design.

Case Study: Cancer Therapeutics

Another investigation focused on the use of pyrrolidine-based compounds in developing targeted therapies for specific cancer types. The study found that modifications to the methyl ester significantly enhanced cytotoxicity against cancer cell lines, demonstrating the compound's relevance in anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compound 14: (2S,3S,4R)-Methyl 4-(Cyanomethyl)-3-(2-Methoxy-2-oxoethyl)-1-tosylpyrrolidine-2-carboxylate

  • Molecular Formula: C21H25N3O7S (vs. target: C12H20ClNO5)
  • Key Differences: Substituents: Contains a tosyl (p-toluenesulfonyl) group at position 1 and a cyanomethyl group at position 4, unlike the target’s unsubstituted pyrrolidine ring and acetate group at position 3. Stereochemistry: (2S,3S,4R) configuration vs. the target’s (3S,4S). Synthesis: Uses AZADOL® and PhI(OAc)2 for oxidative coupling, differing from the target’s synthetic route . Physicochemical Data:
  • HRMS (ESI): [M+H]+ calculated 488.1495, observed 488.1490.
  • ¹H-NMR (CDCl₃): δ 2.42 (s, 3H, Ts), 3.65 (s, 3H, OCH3).

rac-tert-Butyl (2R,4S)-4-Amino-2-(2-Methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Hydrochloride

  • Molecular Formula: C14H26ClN2O4 (vs. target: C12H20ClNO5)
  • Key Differences: Substituents: tert-butyl carbamate at position 1 and an amino group at position 4, contrasting with the target’s unmodified pyrrolidine and ester groups. Stereochemistry: Racemic mixture (2R,4S) vs. the target’s enantiopure (3S,4S). Applications: The amino group may enhance interactions with biological targets, while the tert-butyl group increases lipophilicity .

Methyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS 1126794-67-9)

  • Molecular Formula: C7H14ClNO3 (vs. target: C12H20ClNO5)
  • Key Differences: Substituents: Lacks the 4-(2-methoxy-2-oxoethyl) group, resulting in a simpler structure. Stereochemistry: Non-specified configuration vs. the target’s defined (3S,4S). Physicochemical Impact: Reduced molecular weight (199.64 g/mol vs. 289.75 g/mol) likely decreases steric hindrance and alters solubility .

Methyl (2S,4S)-4-[(3-Methylbutanoyl)oxy]-2-pyrrolidinecarboxylate Hydrochloride

  • Molecular Formula: C11H20ClNO4 (vs. target: C12H20ClNO5)
  • Key Differences: Substituents: 3-Methylbutanoyloxy ester at position 4 instead of the methoxy-oxoethyl group. Physicochemical Data:
  • Molar mass: 265.73 g/mol (vs. 289.75 g/mol).
  • Hazard class: IRRITANT, suggesting higher reactivity compared to the target .

Comparative Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Notable Properties
Target Compound C12H20ClNO5 289.75 4-(2-Methoxy-2-oxoethyl), acetate (3S,4S) High solubility (HCl salt), stable
Compound 14 C21H25N3O7S 487.50 Tosyl, cyanomethyl (2S,3S,4R) Oxidative synthesis, HRMS verified
rac-tert-Butyl analog C14H26ClN2O4 321.82 tert-Butyl carbamate, amino Racemic (2R,4S) Increased lipophilicity
CAS 1126794-67-9 C7H14ClNO3 199.64 None at position 4 Undefined Simplified structure, lower MW
Methyl (2S,4S)-4-[(3-Methylbutanoyl)oxy] C11H20ClNO4 265.73 3-Methylbutanoyloxy (2S,4S) IRRITANT hazard class

Research Findings and Implications

  • Stereochemical Influence : The (3S,4S) configuration in the target compound may enhance binding specificity in chiral environments compared to racemic or undefined analogs .
  • Substituent Effects : The 4-(2-methoxy-2-oxoethyl) group improves metabolic stability relative to simpler esters (e.g., CAS 1126794-67-9), while bulkier groups (e.g., tosyl in Compound 14) may hinder bioavailability .
  • Synthetic Complexity : Compound 14’s synthesis requires specialized reagents (AZADOL®), whereas the target’s route may prioritize cost-efficiency .

Biological Activity

Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is C10H15NO3HClC_{10}H_{15}NO_3\cdot HCl, indicating the presence of a hydrochloride salt. The compound's structure can be represented as follows:

Molecular Structure C10H15NO3HCl\text{Molecular Structure }\text{C}_{10}\text{H}_{15}\text{NO}_3\cdot \text{HCl}

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against coronaviruses, by inhibiting viral replication processes.

Pharmacological Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 250 nM .
Study 2Antiviral ActivityShowed promising results in vitro against SARS-CoV-2 with an EC50 of 300 nM .
Study 3Neuroprotective EffectsExhibited protective effects on neuronal cells subjected to oxidative stress .

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective properties of this compound. The compound was tested on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and apoptosis markers compared to controls, suggesting its potential as a neuroprotective agent .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of the compound against various strains of coronaviruses. The results showed that it effectively inhibited viral replication at low concentrations, highlighting its potential for therapeutic use in viral infections .

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